![molecular formula C10H8N2S B1628441 Quinoline-2-carbothioamide CAS No. 96898-30-5](/img/structure/B1628441.png)
Quinoline-2-carbothioamide
Overview
Description
Quinoline-2-carbothioamide is a chemical compound with the molecular formula C10H8N2S . It is a member of the quinoline family, which are nitrogen-based heterocyclic compounds .
Molecular Structure Analysis
Quinoline-2-carbothioamide has a molecular weight of 188.25 g/mol . It contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
Quinoline-2-carbothioamide has several computed properties. It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 188.04081944 g/mol . It has a Topological Polar Surface Area of 71 Ų and a Heavy Atom Count of 13 .Scientific Research Applications
Medicinal Chemistry Research
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Drug Development
The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Anticancer Activity
Quinoline derivatives have shown significant anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline derivatives have demonstrated antioxidant activity . This property makes them valuable in the development of drugs that combat oxidative stress-related diseases .
Anti-inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity . This makes them potential candidates for the development of anti-inflammatory drugs .
Antimalarial Activity
Quinoline derivatives have shown antimalarial activity . This makes them potential candidates for the development of antimalarial drugs .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown anti-SARS-CoV-2 activity . This makes them potential candidates for the development of drugs against COVID-19 .
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . This makes them potential candidates for the development of antituberculosis drugs .
Mechanism of Action
Target of Action
Quinoline-2-carbothioamide derivatives have been studied for their potential as anticancer agents . They have shown promising anti-proliferative activities against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The primary targets of these compounds are protein kinases (PKs), which are key regulators of cell survival and proliferation .
Mode of Action
The mode of action of Quinoline-2-carbothioamide involves its interaction with protein kinases. These compounds inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition leads to a decrease in cell proliferation, making these compounds potential candidates for anticancer therapies .
Biochemical Pathways
It is known that the inhibition of pim-1 kinase can lead to the down-regulation of bcl-2 and up-regulation of bax and caspase-3 . These changes can induce apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
In silico assessment of adme properties of similar quinoline-carboxamide derivatives suggests that these compounds are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of Quinoline-2-carbothioamide’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of proteins involved in apoptosis .
Action Environment
The action of Quinoline-2-carbothioamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . In a slightly acidic solution, Quinoline-2-carbothioamide can react with certain ions to produce a highly fluorescent oxidized product . This property has been used to develop a spectrofluorimetric method for the determination of certain ions at pico-trace levels .
properties
IUPAC Name |
quinoline-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAGABOUKEMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578933 | |
Record name | Quinoline-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96898-30-5 | |
Record name | Quinoline-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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